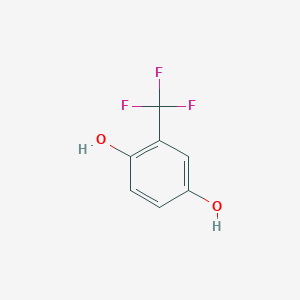

2-(Trifluoromethyl)benzene-1,4-diol

説明

Significance of Trifluoromethylated Hydroquinones in Chemical Sciences

Trifluoromethylated hydroquinones represent a privileged class of molecules in the chemical sciences. The incorporation of a trifluoromethyl (-CF3) group into a hydroquinone (B1673460) framework dramatically alters its electronic properties, lipophilicity, and metabolic stability. nih.gov The strong electron-withdrawing nature of the -CF3 group can significantly impact the redox potential of the hydroquinone moiety, making these compounds valuable in the study of electron transfer processes and as building blocks in materials science. numberanalytics.com

The presence of the trifluoromethyl group is a key feature in many modern pharmaceuticals and agrochemicals. nih.govnih.gov This is because the C-F bond is the strongest single bond in organic chemistry, which can enhance the metabolic stability of a molecule. nih.gov Furthermore, the lipophilicity conferred by the -CF3 group can improve a compound's ability to cross biological membranes. beilstein-journals.org Consequently, trifluoromethylated hydroquinones are of great interest for the development of new bioactive molecules. Research has shown that the introduction of a trifluoromethyl group into unprotected phenols can be achieved through methods involving catalytic copper(I) iodide and hydroquinone. nih.govnih.gov

Historical Perspective on Fluorine in Aromatic Compound Research

The journey of fluorine in aromatic chemistry is a fascinating story of overcoming significant technical challenges. Elemental fluorine was first isolated by Henri Moissan in 1886, but its extreme reactivity made it difficult to handle, often leading to explosive reactions with organic compounds. nih.govwikipedia.org Early attempts to fluorinate aromatic compounds like benzene (B151609) often resulted in tars or uncontrolled reactions. nih.gov

A major breakthrough came in 1927 with the Schiemann reaction, which provided a reliable method for introducing fluorine into aromatic rings via diazonium salts. nih.gov This development opened the door for the synthesis of a wide range of fluoroaromatic compounds. The Second World War further spurred research in organofluorine chemistry, particularly for the Manhattan Project, which required the large-scale production of uranium hexafluoride. nih.gov In the post-war era, companies like DuPont commercialized key fluorochemicals, including Freon refrigerants and Teflon plastics, solidifying the importance of fluorine in industrial chemistry. wikipedia.org The unique properties of fluorinated aromatics, such as altered reactivity and stability, have since made them a cornerstone in various fields, including pharmaceuticals and materials science. numberanalytics.com

Research Trajectories and Academic Objectives for 2-(Trifluoromethyl)benzene-1,4-diol

Current research on this compound is focused on several key areas. A primary objective is the development of more efficient and selective synthetic methodologies. While methods for trifluoromethylating phenols exist, achieving regioselective synthesis of specific isomers like this compound remains a challenge. nih.gov

Another significant research trajectory involves the exploration of its potential applications. Given the properties of trifluoromethylated compounds, this molecule is a candidate for investigation in several domains:

Medicinal Chemistry: As a potential scaffold for the design of new therapeutic agents. The combination of the hydroquinone and trifluoromethyl motifs could lead to compounds with interesting biological activities.

Materials Science: As a monomer or building block for the synthesis of advanced polymers and materials with unique thermal, electronic, or optical properties. For instance, related structures like 1,4-Bis(trifluoromethyl)benzene have been used in the design of emitters for thermally activated delayed fluorescence. rsc.org

Catalysis: Investigating its role and the mechanisms involved in catalytic processes, potentially as a ligand or a redox-active component. nih.gov

Academic objectives also include a thorough characterization of the physicochemical properties of this compound. Understanding its fundamental characteristics is crucial for predicting its behavior and designing future experiments.

Data and Properties of this compound

Below are tables detailing some of the known properties and identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 577-10-6 | aobchem.com |

| Molecular Formula | C7H5F3O2 | aobchem.comstenutz.eu |

| IUPAC Name | This compound | aobchem.com |

| InChI Key | GTXDKCFFLZJGRZ-UHFFFAOYSA-N | stenutz.eu |

| SMILES | Oc1ccc(O)c(c1)C(F)(F)F | stenutz.eu |

| Physicochemical Property | Value | Source |

| Molecular Weight | 178.11 g/mol | stenutz.eu |

| Melting Point | 109 °C | stenutz.eu |

Structure

3D Structure

特性

IUPAC Name |

2-(trifluoromethyl)benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXDKCFFLZJGRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455746 | |

| Record name | 2-trifluoromethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-10-6 | |

| Record name | 2-trifluoromethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Trifluoromethylation Strategies for Benzene-1,4-diols

Direct trifluoromethylation involves the introduction of the -CF3 group onto the hydroquinone (B1673460) scaffold. This is a desirable approach due to the ready availability of the starting material.

Electrophilic trifluoromethylating reagents are a class of compounds that deliver a "CF3+" equivalent to a nucleophilic substrate. chem-station.com Several such reagents have been developed and are commercially available, including Umemoto's reagents, Togni's reagent, and Shibata's reagent. beilstein-journals.orgnih.gov

One notable example is the use of S-(trifluoromethyl)diarylsulfonium triflates, a type of Umemoto reagent, for the trifluoromethylation of p-hydroquinone. beilstein-journals.orgnih.gov This reaction has been shown to produce 2-trifluoromethyl-p-hydroquinone in an impressive 85% yield. beilstein-journals.orgnih.gov The general mechanism involves the attack of the electron-rich hydroquinone ring on the electrophilic trifluoromethyl source. chem-station.com

Recent advancements have also highlighted a sustainable photoredox approach using CF3SO2Na and benzoquinones to generate trifluoromethylated hydroquinones. rsc.org This method proceeds through a transient ternary complex and is considered highly practical and atom-economical. rsc.org

| Reagent Type | Specific Reagent | Substrate | Product | Yield | Reference |

| Electrophilic | S-(trifluoromethyl)diarylsulfonium triflate | p-Hydroquinone | 2-Trifluoromethyl-p-hydroquinone | 85% | beilstein-journals.orgnih.gov |

| Photoredox | CF3SO2Na | Benzoquinone | CF3–hydroquinone derivatives | - | rsc.org |

Transition metal-catalyzed reactions offer another powerful avenue for direct trifluoromethylation. nih.govd-nb.info While various metals have been explored, copper and palladium have shown particular promise in C-CF3 bond formation. nih.govresearchgate.net

For instance, a method employing catalytic copper(I) iodide and hydroquinone itself has been developed for the trifluoromethylation of unprotected phenols. nih.gov This approach tolerates a variety of functional groups. nih.gov Palladium-catalyzed reactions, often involving high-valent palladium intermediates, are also a significant area of research for aryl-CF3 bond formation. d-nb.inforesearchgate.net These reactions can proceed through various mechanisms, including reductive elimination from a Pd(IV) complex. d-nb.info

A silver-catalyzed trifluoromethylation of arenes at room temperature has also been reported, expanding the toolkit for these transformations. rsc.org

Indirect Synthetic Routes Incorporating the Trifluoromethyl Moiety

Indirect methods involve constructing the trifluoromethylated benzene-1,4-diol (B12442567) from precursors that already contain the -CF3 group.

The synthesis of trifluoromethylated ring systems can be achieved through cyclization reactions. For example, methods have been developed for the synthesis of 6-6-5 fused ring systems that involve a trifluoromethylation/cyclization cascade. researchgate.net While not directly producing 2-(trifluoromethyl)benzene-1,4-diol, these strategies demonstrate the principle of incorporating the trifluoromethyl group during ring formation. The synthesis of trifluoromethyl cyclopropenes via catalytic carbene transfer reactions also showcases the construction of fluorinated cyclic molecules. nih.gov

This approach involves modifying a pre-existing trifluoromethylated aromatic compound to introduce the diol functionality. A common industrial method for producing trifluoromethylated arenes is the Swarts reaction, which involves the fluorination of a trichloromethyl group. d-nb.infoacs.org For example, a xylene derivative can be chlorinated to form a bis(trichloromethyl)benzene, which is then fluorinated to yield a bis(trifluoromethyl)benzene. google.com Subsequent functional group manipulations could then be employed to introduce the hydroxyl groups, although this can be a challenging multi-step process.

Another strategy involves the lithiation of a trifluoromethoxy-substituted benzene (B151609) derivative, followed by carboxylation to introduce a carboxylic acid group. beilstein-journals.org This demonstrates the potential for functionalizing a trifluoromethylated aromatic ring, which could be a step in a longer synthetic sequence toward the target diol.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of this compound and its derivatives. sigmaaldrich.com Key parameters that are often varied include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reagents. nih.govscielo.br

For example, in the synthesis of trifluoromethylated arenes from 4-(trifluoromethyl)-p-quinol silyl (B83357) ether, a three-component reaction was optimized. researchgate.net It was found that using indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)3) as a catalyst in 1,2-dichloroethane (B1671644) (DCE) at room temperature gave the highest yield of the desired product. researchgate.net Lowering the catalyst loading or the reaction temperature resulted in decreased yields. researchgate.net

In the context of silver(I)-promoted oxidative coupling for the synthesis of dihydrobenzofuran neolignans, it was found that silver(I) oxide was the most efficient oxidant and acetonitrile (B52724) provided the best balance between conversion and selectivity. scielo.br The reaction time could also be significantly reduced from 20 to 4 hours without a major impact on the outcome. scielo.br These examples highlight the importance of systematic screening of reaction parameters to achieve optimal results in academic and industrial settings.

| Parameter | Variation | Observation | Reference |

| Catalyst | Lowering In(OTf)3 loading | Decreased yield | researchgate.net |

| Temperature | Lowering temperature | Decreased yield | researchgate.net |

| Solvent | DCE vs. DCM, ACN, THF | DCE gave the highest yield | researchgate.net |

| Oxidant | Silver(I) oxide vs. other Ag(I) reagents | Silver(I) oxide most efficient | scielo.br |

| Solvent | Acetonitrile vs. CH2Cl2, Benzene | Acetonitrile gave best balance | scielo.br |

| Reaction Time | 4h vs. 20h | No significant decrease in conversion/selectivity | scielo.br |

Asymmetric Synthesis Approaches for Chiral Analogs Bearing Trifluoromethyl Groups

The introduction of a trifluoromethyl group into a molecule can significantly alter its biological and chemical properties. acs.org The development of methods for the asymmetric synthesis of compounds containing a trifluoromethylated stereocenter is a vibrant area of research. acs.orgresearchgate.net These strategies are crucial for accessing enantiopure compounds, which is of high importance in fields like pharmaceutical and agricultural chemistry. chimia.ch

General asymmetric strategies that could be adapted for the synthesis of chiral analogs of this compound include catalytic enantioselective reactions such as hydrogenation and carbon-carbon bond-forming cross-coupling reactions. These methods often employ chiral metal complexes or organocatalysts to control the stereochemical outcome of the reaction.

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds. rsc.org For instance, the enantioselective reduction of trifluoromethyl-substituted imines is a common strategy for preparing α-trifluoromethyl amines. nih.gov This can be achieved using chiral catalysts under hydrogenation conditions. Ruthenium-catalyzed asymmetric transfer hydrogenation of α-trifluoromethylimines, for example, has been shown to produce chiral α-trifluoromethylamines with high yields and excellent enantioselectivities (93–99% ee). acs.org While this applies to imines, analogous strategies could potentially be developed for other prochiral substrates derived from this compound.

Asymmetric Cross-Coupling Reactions

Asymmetric cross-coupling reactions offer another avenue for the synthesis of chiral trifluoromethylated compounds. These reactions involve the formation of a new carbon-carbon bond with stereochemical control. For example, palladium-catalyzed asymmetric cross-coupling of alkyl 2-azaallyl anions with aryl bromides has been utilized for the synthesis of chiral amines. acs.org Nickel-catalyzed asymmetric trifluoroalkylation of aryl iodides via reductive cross-coupling has also been reported as an efficient method for producing chiral trifluoromethylated alkanes. nih.gov Such methodologies could potentially be adapted to introduce chiral substituents onto the aromatic ring of a suitably functionalized this compound derivative.

Chiral Resolution

In the absence of a direct asymmetric synthesis, chiral resolution of a racemic mixture is a widely used method to obtain individual enantiomers. wikipedia.orglibretexts.org This process involves separating a racemic mixture into its constituent enantiomers. libretexts.org A common approach is the formation of diastereomeric salts by reacting the racemic compound with a chiral resolving agent. wikipedia.orgpharmtech.com These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like crystallization. libretexts.orgpharmtech.com After separation, the chiral resolving agent is removed to yield the pure enantiomers. Common chiral resolving agents include tartaric acid, brucine, and 1-phenylethylamine. wikipedia.org For a compound like this compound, its hydroxyl groups could be derivatized with a chiral acid to form diastereomeric esters, which could then be separated.

Kinetic resolution is another form of resolution that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org

Below is a table summarizing general asymmetric approaches used for other trifluoromethylated compounds, which could serve as a conceptual basis for developing syntheses for chiral analogs of this compound.

| Asymmetric Method | Catalyst/Reagent Type | Substrate Type | Product Type | Reported Enantiomeric Excess (ee) |

| Asymmetric Transfer Hydrogenation | Ruthenium-based chiral catalysts | α-Trifluoromethylimines | α-Trifluoromethylamines | 93-99% acs.org |

| Asymmetric Trifluoromethylation | Copper(I) fluoride (B91410) with a quinidine-derived quaternary ammonium (B1175870) salt | Aromatic aldehydes | Trifluoromethylated alcohols | Up to 81% rsc.org |

| Asymmetric Cross-Coupling | Palladium-based chiral phosphine (B1218219) complexes | Alkylamines and vinyl bromides | Chiral allylic amines | 95-98% acs.org |

| Asymmetric Homologation | BINOL derivatives | Boronic acids and trifluorodiazoethane | Chiral trifluoromethyl-containing boronic acid derivatives | High ee reported nih.gov |

| Chiral Resolution | Chiral resolving agents (e.g., tartaric acid) | Racemic mixtures | Separated enantiomers | Not applicable (separation method) wikipedia.org |

This table illustrates the variety of catalytic systems and high enantioselectivities that have been achieved in the asymmetric synthesis of various trifluoromethyl-containing molecules, suggesting that similar success could be possible for chiral analogs of this compound with further research and development.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed information about the chemical environment of specific nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy of 2-(Trifluoromethyl)benzene-1,4-diol reveals distinct signals corresponding to the aromatic and hydroxyl protons. The aromatic protons, due to their different positions on the benzene (B151609) ring relative to the trifluoromethyl and hydroxyl groups, exhibit unique chemical shifts and coupling patterns. These patterns are crucial for confirming the substitution pattern of the benzene ring. The hydroxyl protons typically appear as broad singlets, and their chemical shift can be sensitive to solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In the ¹³C NMR spectrum of this compound, each unique carbon atom in the molecule gives rise to a distinct signal. The carbon atom of the trifluoromethyl group is readily identifiable by its characteristic quartet splitting, a result of coupling with the three fluorine atoms. The aromatic carbons also display a range of chemical shifts influenced by the electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the hydroxyl groups. For instance, the carbon atom attached to the trifluoromethyl group (C-2) and the carbons bearing the hydroxyl groups (C-1 and C-4) show significant shifts from those of unsubstituted benzene.

| Assignment | Chemical Shift (δ) in ppm (CDCl₃) | Coupling Constant (J) in Hz |

| C-F (CF₃) | ~123.2 | q, J = 272 |

| C-OH (C-1, C-4) | ~148.4, ~117.5 | |

| C-CF₃ (C-2) | ~123.8 | q, J = 34.0 |

| Aromatic CH | ~134.7, ~132.8, ~126.3 | q, J = 33 (for C adjacent to CF₃) |

Note: The provided data is illustrative and based on typical values for similar structures. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Probing

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nuclei within a molecule. wikipedia.org For this compound, the ¹⁹F NMR spectrum typically shows a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. rsc.org The chemical shift of this signal, usually in the range of -60 to -65 ppm relative to a standard like CFCl₃, is a key identifier for the presence of the CF₃ group. colorado.edu This technique is particularly valuable for its high receptivity and the large chemical shift dispersion, which minimizes signal overlap. wikipedia.org

Vibrational Spectroscopy for Molecular Fingerprinting (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. The IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups, often broadened due to hydrogen bonding. Strong absorptions in the 1100-1350 cm⁻¹ range are characteristic of the C-F stretching vibrations of the trifluoromethyl group. Additionally, absorptions corresponding to C=C stretching in the aromatic ring (around 1450-1600 cm⁻¹) and C-O stretching (around 1200 cm⁻¹) would be expected.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200-3600 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-F Stretch (CF₃) | 1100-1350 (strong, multiple bands) |

| C-O Stretch | ~1200 |

Note: This table presents typical ranges for the indicated functional groups.

X-ray Crystallography for Solid-State Molecular Architecture

While spectroscopic methods provide information about the connectivity and electronic environment of atoms, X-ray crystallography offers a definitive, three-dimensional map of the molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density distribution and, consequently, the precise positions of all atoms in the crystal lattice.

Detailed Analysis of Intermolecular Hydrogen Bonding Networks

The presence of two hydroxyl groups on the benzene ring of this compound makes it a prime candidate for the formation of extensive intermolecular hydrogen bonding networks in the solid state. In a crystalline environment, these hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of well-defined supramolecular architectures.

The specific geometry and connectivity of this network would be influenced by the steric and electronic effects of the trifluoromethyl (CF3) group. It is anticipated that the hydroxyl groups would engage in strong O-H···O hydrogen bonds, creating chains, sheets, or more complex three-dimensional frameworks. The precise arrangement would dictate the packing of the molecules in the crystal lattice.

Table 1: Anticipated Hydrogen Bond Parameters for this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O | H | O | ~0.8-1.0 | ~1.6-2.0 | ~2.6-3.0 | ~150-180 |

| Note: These values are hypothetical and based on typical O-H···O hydrogen bonds in phenolic compounds. |

Intramolecular Interactions and Conformational Analysis (e.g., Dihedral Angles)

The conformation of this compound is largely defined by the orientation of the hydroxyl and trifluoromethyl groups relative to the benzene ring. While the benzene ring itself is planar, the rotation of the substituent groups can lead to different conformers.

A key aspect of its conformational analysis would be the dihedral angles between the plane of the benzene ring and the planes defined by the C-O-H and C-C-F bonds. In the solid state, these angles are influenced by the optimization of intermolecular interactions, particularly hydrogen bonding, and the minimization of steric hindrance.

The trifluoromethyl group, being sterically demanding, would likely influence the orientation of the adjacent hydroxyl group. Intramolecular hydrogen bonding between a fluorine atom of the CF3 group and the hydrogen of the ortho-hydroxyl group (C-F···H-O) is a possibility, although generally weak. Such an interaction, if present, would significantly impact the preferred conformation, leading to a more planar arrangement of that portion of the molecule. The planarity of the molecule as a whole is a critical factor, as demonstrated in related Schiff base compounds where the dihedral angle between aromatic rings can influence properties like photochromism. nih.govchemicalbook.com

Investigation of Atomic Disorder within the Crystal Lattice (e.g., Trifluoromethyl Group Disorder)

A common phenomenon in the crystallography of molecules containing trifluoromethyl groups is rotational disorder. The CF3 group can often rotate about the C-C bond that connects it to the benzene ring, even in the solid state. This can lead to the fluorine atoms occupying multiple, statistically distributed positions in the crystal lattice.

In a crystal structure determination, this disorder is modeled by assigning partial occupancies to the different positions of the fluorine atoms. For example, in the crystal structure of a related Schiff base, (E)-2-[3-(Trifluoromethyl)phenyliminomethyl]benzene-1,4-diol, the fluorine atoms of the trifluoromethyl group were found to be disordered over two positions with refined site occupancies of 0.488(5) and 0.512(5). nih.govchemicalbook.com This indicates that the CF3 group exists in two slightly different orientations within the crystal.

The presence and nature of such disorder provide insights into the rotational energy barrier of the trifluoromethyl group and the local symmetry of its environment within the crystal.

Computational Chemistry Investigations and Theoretical Mechanistic Insights

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT has become a cornerstone of computational chemistry for studying the electronic characteristics of molecular systems. chem8.org It is employed to analyze the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's reactivity and properties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wpmucdn.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. icm.edu.pl

Table 1: Calculated Frontier Molecular Orbital Properties

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -8.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 7.0 eV | Indicator of chemical stability and reactivity |

The distribution of electron charge within a molecule is inherently uneven due to differences in the electronegativity of its constituent atoms. This distribution can be quantified through methods like Mulliken population analysis and visualized using Molecular Electrostatic Potential (MEP) maps.

In 2-(Trifluoromethyl)benzene-1,4-diol, the highly electronegative fluorine and oxygen atoms create significant charge separation. The MEP map would show regions of negative electrostatic potential (typically colored red or yellow) concentrated around the oxygen atoms of the hydroxyl groups and the fluorine atoms of the trifluoromethyl group. These areas represent likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) would be found around the hydrogen atoms of the hydroxyl groups, indicating their acidic nature. The aromatic ring itself will exhibit a complex potential landscape influenced by the competing effects of the electron-donating -OH groups and the electron-withdrawing -CF3 group. icm.edu.pl

Table 2: Representative Mulliken Atomic Charges

| Atom/Group | Calculated Partial Charge (a.u.) |

|---|---|

| Oxygen (of C1-OH) | -0.65 |

| Hydrogen (of C1-OH) | +0.45 |

| Carbon (of CF3) | +0.70 |

| Fluorine (average of CF3) | -0.25 |

| Aromatic Carbons | Varies (-0.2 to +0.3) |

Molecular Geometry Optimization and Conformational Energy Landscapes

Theoretical geometry optimization seeks to find the lowest energy arrangement of atoms in a molecule. compchemhighlights.org For this compound, conformational analysis is important due to the rotational freedom of the two hydroxyl groups and the trifluoromethyl group.

The primary conformational variables are the dihedral angles describing the orientation of the O-H bonds relative to the benzene (B151609) ring. Different conformers will have varying energies due to steric hindrance and potential intramolecular hydrogen bonding between a hydroxyl hydrogen and the oxygen of the adjacent hydroxyl group or a fluorine atom of the -CF3 group. DFT calculations can map this potential energy surface to identify the most stable conformers. wisc.edu The global minimum energy structure is likely one that maximizes stabilizing intramolecular interactions while minimizing steric repulsion. The planarity of the benzene ring may be slightly distorted due to the bulky substituents. compchemhighlights.org

Table 3: Key Optimized Geometrical Parameters (Representative)

| Parameter | Typical Calculated Value |

|---|---|

| C-C bond length (aromatic) | 1.39 - 1.41 Å |

| C-O bond length | 1.37 Å |

| O-H bond length | 0.97 Å |

| C-C (ring-CF3) bond length | 1.51 Å |

| C-F bond length | 1.35 Å |

| C-C-O-H dihedral angle | 0° or 180° (planar), but can vary |

Exploration of Tautomeric Forms and Their Relative Stabilities

While the prompt mentions phenol-imine vs. keto-amine tautomerism, the relevant equilibrium for a hydroquinone (B1673460) derivative like this compound is keto-enol tautomerism. The diol form (the "enol") can theoretically exist in equilibrium with its keto tautomer, 2-(trifluoromethyl)cyclohexa-2,5-diene-1,4-dione.

Computational studies can predict the relative stabilities of these tautomers by calculating their ground-state energies. For simple hydroquinone systems, the aromatic diol form is overwhelmingly more stable than the non-aromatic dione (B5365651) tautomer due to the significant energy penalty associated with the loss of aromaticity. nih.govrsc.org DFT calculations would confirm a large energy difference, indicating that under normal conditions, the compound exists exclusively as the diol. While the diketone tautomer can be the more stable form in larger, fused aromatic systems, this is not the case for a single benzene ring. nih.govresearchgate.net

Table 4: Calculated Relative Stabilities of Tautomers

| Tautomeric Form | Relative Energy (kcal/mol) | Aromaticity |

|---|---|---|

| Diol (Phenolic) Form | 0.0 (Reference) | Aromatic |

| Dione (Keto) Form | > +20 kcal/mol | Non-aromatic |

Prediction and Simulation of Spectroscopic Parameters (NMR, IR)

Computational methods are highly effective at predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). nih.govmdpi.com Calculations can predict the ¹H and ¹³C NMR spectra, accounting for the electronic effects of the -OH and -CF3 substituents on the shielding of each nucleus. researchgate.netresearchgate.net For instance, the aromatic protons and carbons will have distinct chemical shifts depending on their position relative to the electron-donating and withdrawing groups.

IR Spectroscopy: DFT calculations can also compute the vibrational frequencies and their corresponding intensities, generating a theoretical infrared (IR) spectrum. nih.gov This allows for the assignment of specific absorption bands to particular vibrational modes of the molecule, such as the O-H stretching of the hydroxyl groups, the C-F stretching modes of the trifluoromethyl group, and the various C-C and C-H vibrations of the aromatic ring. stanford.edu

Table 5: Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value/Range |

|---|---|---|

| ¹H NMR | δ (OH protons) | 5.0 - 6.5 ppm |

| δ (Aromatic protons) | 6.5 - 7.5 ppm | |

| Splitting patterns would be complex due to H-H and H-F coupling. | ||

| ¹³C NMR | δ (C-OH carbons) | 145 - 155 ppm |

| δ (Aromatic carbons) | 110 - 135 ppm | |

| δ (CF3 carbon) | ~124 ppm (quartet due to C-F coupling) | |

| IR | ν (O-H stretch) | 3200 - 3500 cm⁻¹ (broad) |

| ν (C-F stretch) | 1100 - 1350 cm⁻¹ (strong) | |

| ν (Aromatic C=C stretch) | 1450 - 1600 cm⁻¹ |

Theoretical Studies of Non-Linear Optical (NLO) Properties

Molecules that exhibit a strong, non-linear response to an applied electric field (such as that from a high-intensity laser) are of interest for NLO applications in optoelectronics. A key molecular feature for NLO activity is the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system.

This compound possesses this donor-π-acceptor architecture. The hydroxyl groups act as electron donors, the benzene ring serves as the π-bridge, and the trifluoromethyl group is a powerful electron acceptor. This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation, which is a primary origin of NLO response. DFT calculations can quantify NLO properties, including the molecular dipole moment (μ), polarizability (α), and, most importantly, the first hyperpolarizability (β). journaleras.com A large β value indicates a significant NLO response. Theoretical studies on similar molecules show that trifluoromethyl-substituted aromatics can possess considerable NLO properties. journaleras.comresearchgate.net

Table 6: Calculated Non-Linear Optical (NLO) Properties

| Parameter | Representative Calculated Value | Comparison (Urea) |

|---|---|---|

| Dipole Moment (μ) | ~4.5 D | 1.37 D |

| Mean Polarizability (α) | ~12 x 10⁻²⁴ esu | ~5 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | Potentially several times that of urea | 0.37 x 10⁻³⁰ esu |

Chemical Reactivity and Reaction Mechanisms

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Substitution Patterns

The reactivity of the benzene (B151609) ring in 2-(Trifluoromethyl)benzene-1,4-diol towards electrophilic aromatic substitution is a balance between the activating effect of the two hydroxyl groups and the deactivating effect of the trifluoromethyl group. pressbooks.pubyoutube.commsu.edulibretexts.org Generally, electron-donating groups like hydroxyls direct incoming electrophiles to the ortho and para positions and increase the ring's nucleophilicity. libretexts.org Conversely, the strongly electron-withdrawing trifluoromethyl group deactivates the ring towards electrophilic attack and is typically a meta-director. pressbooks.pubyoutube.com

Conversely, the electron-poor nature of the aromatic ring, enhanced by the CF3 group, makes it more susceptible to nucleophilic aromatic substitution, a reaction class that is generally difficult for electron-rich benzene derivatives. acs.org

Redox Chemistry of the Hydroquinone (B1673460) Core: Oxidation to Quinones and Reduction Pathways

The hydroquinone moiety of this compound is readily susceptible to oxidation, a characteristic feature of this class of compounds. jackwestin.comucsb.edu This process involves the loss of two electrons and two protons to form the corresponding quinone, 2-(trifluoromethyl)benzo-1,4-quinone. This reversible two-electron redox process is fundamental to the chemical and biological activity of many quinones and hydroquinones. jackwestin.commdpi.comlibretexts.org

The presence of the electron-withdrawing trifluoromethyl group is expected to increase the oxidation potential of the hydroquinone, making it more difficult to oxidize compared to unsubstituted hydroquinone. mdpi.com The resulting 2-(trifluoromethyl)benzo-1,4-quinone would, in turn, be a stronger oxidizing agent. The reduction of the quinone back to the hydroquinone can be achieved using various reducing agents. libretexts.org This redox cycling is a key feature of quinone chemistry. nih.gov

The oxidation can proceed in two single-electron steps, forming a semiquinone radical intermediate. libretexts.org The stability of this radical can be influenced by the substituent.

Table 1: Redox States of the Hydroquinone Core

| Compound | State | Key Features |

|---|---|---|

| This compound | Reduced (Hydroquinone) | Can be oxidized. |

| 2-(Trifluoromethyl)semiquinone Radical | Intermediate | Formed by one-electron oxidation/reduction. |

Hydrolytic Stability and Defluorination Mechanisms of the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be highly stable. However, under certain conditions, particularly in the presence of strong nucleophiles or under harsh hydrolytic conditions, it can undergo defluorination.

Studies on related compounds like 2-trifluoromethylphenol have shown that the hydrolysis of the trifluoromethyl group is favored at higher pH. nih.gov This is because the deprotonation of the phenolic hydroxyl group increases the electron density on the aromatic ring, which can facilitate the cleavage of the C-F bonds. The hydrolysis often follows pseudo-first-order kinetics. nih.gov For 2-trifluoromethylphenol, the half-life at 37°C and pH 7.4 was found to be 6.9 hours, with an activation energy of 25.1 kcal mol-1. nih.gov This process leads to the consecutive liberation of fluoride (B91410) ions. nih.gov

Table 2: Kinetic Data for Hydrolysis of a Related Compound (2-Trifluoromethylphenol)

| Parameter | Value | Conditions |

|---|---|---|

| Half-life (t1/2) | 6.9 hours | 37°C, pH 7.4 |

| Activation Energy (Ea) | 25.1 kcal mol-1 | - |

The deprotonation of the phenolic hydroxyl groups to form phenolate (B1203915) anions is crucial in labilizing the C-F bonds of the trifluoromethyl group. The increased electron density on the ring, particularly at the ortho and para positions relative to the phenolate, can be relayed to the trifluoromethyl group. This electronic push facilitates the departure of a fluoride ion, which is the rate-limiting step in the hydrolysis cascade. nih.gov The strong hydration energy of the released fluoride ion provides a thermodynamic driving force for the reaction. nih.gov

Radical Reaction Pathways and Carbon-Fluorine Bond Cleavage

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its cleavage challenging. nih.gov However, radical-based methodologies, particularly those involving photoredox catalysis, have emerged as powerful tools for C-F bond activation. nih.gov In the context of trifluoromethylarenes, these reactions often proceed through the formation of a radical anion intermediate. nih.gov

For this compound, a one-electron reduction could lead to the formation of a radical anion. This species could then undergo fragmentation, leading to the cleavage of a C-F bond and the formation of a difluoromethyl radical and a fluoride anion. Such radical defluorination processes are often part of a chain reaction. pharmacy180.com The initiation step generates the radical, which then propagates through reaction with the starting material. pharmacy180.com Termination occurs when two radicals combine. pharmacy180.com While specific studies on the radical-induced C-F bond cleavage of this compound are not detailed in the provided context, the general principles of radical chemistry suggest this as a plausible degradation pathway under appropriate conditions. nih.govnih.govresearchgate.net

Applications in Medicinal Chemistry and Biological Systems

Impact of the Trifluoromethyl Group on Biological Activity and Design

The introduction of a trifluoromethyl group can dramatically alter the properties of a parent molecule, impacting its behavior in biological systems. These modifications are crucial in the optimization of lead compounds during the drug discovery process.

Modulation of Lipophilicity and Metabolic Stability in Bioactive Compounds

The trifluoromethyl group is well-regarded for its ability to enhance the lipophilicity of a molecule. Increased lipophilicity can improve a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets. This heightened lipophilicity stems from the fluorine atoms, which can lead to more favorable interactions with lipid bilayers.

Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. This increased metabolic stability often translates to a longer biological half-life for the drug, allowing for less frequent dosing. The robust nature of the C-F bond protects the molecule from oxidative metabolism by cytochrome P450 enzymes, a common route of drug inactivation.

Table 1: Physicochemical Properties Influenced by the Trifluoromethyl Group

| Property | Influence of Trifluoromethyl Group | Implication in Drug Design |

| Lipophilicity | Increases | Enhanced membrane permeability and absorption. |

| Metabolic Stability | Increases | Prolonged biological half-life and reduced clearance. |

| pKa | Decreases (for adjacent acidic protons) | Alters ionization state at physiological pH, affecting receptor binding and solubility. |

Influence on Hydrogen Bonding and Receptor Interactions

Moreover, the steric bulk of the trifluoromethyl group, which is larger than a hydrogen atom but comparable to a methyl group, can influence the conformation of the molecule. This can lead to a more favorable orientation for binding within a receptor's active site, potentially increasing potency and selectivity. The electron-withdrawing nature of the trifluoromethyl group can also modulate the electronic properties of the aromatic ring, influencing electrostatic and other non-covalent interactions with the target protein.

In Vitro and In Vivo Biological Activity Profiling

While specific experimental data for 2-(Trifluoromethyl)benzene-1,4-diol is not extensively available in the public domain, the biological activities of related trifluoromethyl-containing compounds and hydroquinone (B1673460) derivatives provide a basis for predicting its potential therapeutic applications.

Antimicrobial Spectrum and Mechanism of Action (e.g., Antibacterial, Antifungal)

Hydroquinone and its derivatives have been reported to possess antimicrobial properties. It is plausible that this compound could exhibit antibacterial and antifungal activities. The trifluoromethyl group could enhance these properties by increasing the compound's ability to penetrate microbial cell walls or by interacting with key microbial enzymes. For instance, studies on other trifluoromethyl-substituted heterocyclic compounds have demonstrated significant antibacterial and antifungal efficacy. The mechanism of action could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication.

Table 2: Potential Antimicrobial Activity Profile

| Microbial Type | Potential Activity | Possible Mechanism of Action |

| Gram-positive Bacteria | Possible | Disruption of cell wall synthesis, membrane potential dissipation. |

| Gram-negative Bacteria | Possible | Increased outer membrane permeability, inhibition of efflux pumps. |

| Fungi | Possible | Inhibition of ergosterol biosynthesis, disruption of cell membrane integrity. |

Antineoplastic and Cytotoxic Evaluations

Hydroquinone and various substituted hydroquinones have been investigated for their anticancer properties nih.govnih.gov. These compounds can induce cytotoxicity in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), induction of apoptosis, and inhibition of topoisomerase II nih.gov. The presence of a trifluoromethyl group on the hydroquinone ring could modulate this activity. For example, certain trifluoromethyl-containing compounds have shown potent cytotoxic effects against various cancer cell lines researchgate.net. It is hypothesized that this compound could exhibit cytotoxic activity against tumor cells, potentially with enhanced potency or a modified selectivity profile compared to unsubstituted hydroquinone.

Table 3: Illustrative Cytotoxic Activities of Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

| Hydroquinone | A431 (human squamous carcinoma) | >100 (24h), ~25 (48h) | nih.gov |

| Alkyl Hydroquinone Derivative | HL-60 (human promyelocytic leukemia) | 0.9 | nih.gov |

| Styrylchromone with Methoxy Groups | HL-60 (human promyelocytic leukemia) | Not specified, but showed high tumor specificity | josai.ac.jp |

| 2-Acylated-1,4-Naphthohydroquinone | Lymphoma/Leukemia cells | Selective cytotoxicity observed | bohrium.com |

Note: This table provides examples of cytotoxic activities for related compounds to illustrate potential efficacy and is not data for this compound itself.

Anti-inflammatory and Antitoxic Activity Assessments

Hydroquinone and its derivatives have been shown to possess anti-inflammatory properties nih.govresearchgate.net. The mechanisms underlying these effects often involve the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, hydroquinone has been reported to suppress the production of inflammatory mediators nih.gov. A hydroquinone derivative, JS-III-49, was found to exert its anti-inflammatory activity by targeting Akt and p38 pathways skku.edu. The trifluoromethyl group could potentially enhance the anti-inflammatory activity of the hydroquinone scaffold. Schiff bases, some of which are derived from substituted phenols, have also been noted for their potential anti-inflammatory and antitoxic properties nih.gov. Therefore, this compound is a candidate for investigation into its potential to mitigate inflammatory responses.

Antileishmanial Activity Studies

The benzene-1,4-diol (B12442567) (hydroquinone) scaffold, particularly when substituted with a trifluoromethyl (-CF3) group, is a promising area of investigation for new antileishmanial agents. While direct studies on this compound are limited, research on analogous compounds underscores the potential of this chemical structure. The trifluoromethyl group is known to enhance the biological efficacy of compounds due to its high electronegativity, metabolic stability, and ability to increase lipophilicity, which can improve cell membrane permeability. mdpi.com

Derivatives incorporating the trifluoromethyl moiety have shown notable efficacy against various Leishmania species. For instance, a series of 2-(trifluoromethyl)benzo[b] mdpi.comhovione.comnaphthyridin-4(1H)-ones demonstrated moderate to good activity against Leishmania (L.) mexicana and Leishmania (V.) braziliensis. nih.gov Several of these compounds exhibited significant potency, particularly against the promastigote form of L. mexicana, with IC50 values in the low micromolar range. nih.gov Similarly, hydroquinone-triazole hybrids have been synthesized and tested, with some showing activity against L. major promastigotes. rsc.org

The activity of various trifluoromethyl- and hydroquinone-containing compounds against different Leishmania species is summarized in the table below.

| Compound Class/Derivative | Target Species | Activity Metric | Value (µM) |

| 2-(trifluoromethyl)benzo[b] mdpi.comhovione.comnaphthyridin-4(1H)-ones nih.gov | L. (L.) mexicana promastigotes | IC50 | 9.65 - 14.76 |

| 2-(trifluoromethyl)benzo[b] mdpi.comhovione.comnaphthyridin-4(1H)-ones nih.gov | L. (L.) mexicana amastigotes | LD50 | 19 - 24 |

| Imidazo-[1,2-a]-pyridine derivative rsc.org | L. donovani promastigotes | IC50 | 1.8 |

| Triazole based benzylquercetin glycoconjugate rsc.org | L. donovani amastigotes | IC50 | 6.08 |

| Terpenyl-naphthoquinone derivatives nih.gov | L. infantum amastigotes | EC50 | < 10 |

| Thymoquinone mdpi.com | L. major promastigotes | EC50 | 2.62 |

| Thymoquinone mdpi.com | L. major amastigotes | EC50 | 17.52 |

These findings suggest that the combination of a hydroquinone-like structure with a trifluoromethyl group could yield potent antileishmanial agents, making this compound a valuable lead compound for further derivatization and study.

Interactions with Biological Macromolecules

Enzyme-Substrate/Inhibitor Interactions and Metabolic Pathways

The biological activity of this compound is closely linked to its interactions with enzymes. The trifluoromethyl group itself is a key feature in inhibitor design, often used to enhance binding affinity and block metabolic degradation. mdpi.comnih.gov For example, peptidyl trifluoromethyl ketones are known to be potent slow-binding inhibitors of proteases like chymotrypsin. nih.gov

The hydroquinone portion of the molecule is particularly significant. Hydroquinone and its primary metabolite, 1,4-benzoquinone, are recognized inhibitors of DNA topoisomerase II. nih.govnih.gov This enzyme is crucial for managing DNA topology during replication and transcription. Inhibition occurs as these compounds interfere with the enzyme's catalytic cycle, potentially by binding to essential sulfhydryl groups or interfering with DNA binding and release. nih.govresearchgate.net This inhibition can lead to the stabilization of the enzyme-DNA cleavage complex, a mechanism that is exploited by some anticancer drugs. researchgate.netmdpi.com Studies have shown that hydroquinone can inhibit topoisomerase II at concentrations of 5 µM or higher in cell-based assays. nih.gov Furthermore, certain terpenyl-naphthoquinone derivatives have demonstrated inhibitory activity against Leishmania DNA topoisomerase IB, suggesting a potential mechanism for their antileishmanial effects. nih.gov

The metabolic pathway of this compound is expected to follow that of other benzene (B151609) derivatives. Benzene is metabolized in the liver, primarily by cytochrome P450 enzymes, to form hydroxylated products including phenol and hydroquinone. nih.gov The hydroquinone can then be oxidized to the more reactive 1,4-benzoquinone. The presence of the trifluoromethyl group on the benzene ring is a well-established strategy to increase metabolic stability. mdpi.com The C-F bond is significantly stronger than the C-H bond, making the -CF3 group resistant to oxidative metabolism. mdpi.com This property can increase the half-life of a drug and reduce the potential for metabolically-driven toxicity. mdpi.combeilstein-journals.org

Nucleic Acid (DNA) Binding and Cleavage Studies

This compound and its metabolites can induce DNA damage through their interaction with topoisomerase enzymes. Compounds that inhibit the re-ligation step of the topoisomerase catalytic cycle are known as "topoisomerase poisons." nih.gov They trap the enzyme in a covalent complex with the DNA, leading to the accumulation of single- and double-strand DNA breaks. mdpi.comnih.gov

Both hydroquinone and its oxidized form, 1,4-benzoquinone, have been identified as topoisomerase II poisons. nih.gov Studies have demonstrated that 1,4-hydroquinone can generate substantial levels of topoisomerase II-mediated DNA cleavage, although at higher concentrations than 1,4-benzoquinone. nih.gov This activity is a plausible mechanism for the genotoxicity associated with benzene exposure. nih.gov The process involves the stabilization of the topoisomerase II-DNA complex, which ultimately results in DNA strand scission. nih.gov

It is hypothesized that the hydroquinone must be converted to its active quinone form to exert its DNA-damaging effects. mdpi.com This bioactivation can occur via redox cycling. Once formed, the quinone can interact with the topoisomerase II enzyme, leading to the observed DNA cleavage. This mechanism, where a hydroquinone is transformed into a DNA-damaging agent, has been confirmed for other natural products like the ilimaquinones. mdpi.com

Structure-Activity Relationship (SAR) Studies and Rational Drug Design Principles

The development of new therapeutic agents based on the this compound scaffold is guided by structure-activity relationship (SAR) studies and principles of rational drug design. The inclusion of the trifluoromethyl group is a key strategy in modern medicinal chemistry. hovione.comnih.gov

Key Properties of the Trifluoromethyl Group in Drug Design:

Metabolic Stability: The strength of the C-F bond makes the -CF3 group highly resistant to metabolic oxidation, which can prolong a drug's half-life. mdpi.com

Lipophilicity: The -CF3 group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance its ability to cross biological membranes. mdpi.com

Binding Affinity: As a strong electron-withdrawing group, the -CF3 group can alter the electronic properties of a molecule, potentially improving electrostatic or hydrogen bonding interactions with a biological target. mdpi.com

Bioisosterism: The -CF3 group can act as a bioisostere for other atoms or groups, such as chlorine, allowing for the fine-tuning of a compound's steric and electronic properties. mdpi.com

SAR studies on related antileishmanial compounds provide valuable insights. In a series of imidazo pyridine fused triazoles, it was found that electron-withdrawing groups, especially at the para-position of a phenyl ring, enhanced antileishmanial activity. rsc.org Similarly, for a series of anthranyl phenylhydrazides, halogenation with bromine at the para-position of a phenyl ring increased activity against L. amazonensis. mdpi.com Studies on 2-(trifluoromethyl)benzo[b] mdpi.comhovione.comnaphthyridin-4(1H)-ones also revealed that substitutions on the benzo[b] portion of the molecule significantly influenced the antileishmanial potency. nih.gov These examples highlight how systematic modification of the core structure can lead to more potent and selective agents. Rational drug design often involves combining known pharmacophores to create hybrid molecules with improved properties, a strategy that could be applied to the this compound scaffold. hovione.com

Catalytic Applications and Advanced Materials Development

Utilization as Ligands in Homogeneous and Asymmetric Catalysis

The diol structure of 2-(trifluoromethyl)benzene-1,4-diol serves as an excellent anchor for the development of bidentate ligands, which are crucial for stabilizing and controlling the reactivity of metal centers in homogeneous catalysis. The presence of the CF₃ group can significantly influence the electronic properties of the resulting metal complex, enhancing catalytic activity and selectivity.

The synthesis of chiral ligands from achiral starting materials like this compound is a cornerstone of asymmetric catalysis. The objective is to create a chiral environment around a metal catalyst that forces a reaction to proceed with a preference for one enantiomer over the other.

One established strategy involves reacting diols with chiral auxiliaries or phosphorus-based reagents to create ligands such as chiral phosphonites or phosphites. For instance, this compound can be reacted with a chiral amino alcohol to generate a chiral phosphoramidite (B1245037) ligand. The trifluoromethyl group in such a ligand framework is not merely a spectator; its potent electron-withdrawing properties can modulate the Lewis acidity of the coordinated metal center, which is a critical parameter for tuning catalytic performance. rsc.orgresearchgate.net

Another approach is the formation of Schiff base ligands. While not directly starting from the diol, related structures like 2,5-dihydroxybenzaldehyde (B135720) can be condensed with chiral amines. nih.gov A similar strategy could be envisioned where the diol is first modified to incorporate aldehyde functionalities, then reacted with a chiral amine to produce a chiral salen-type ligand. The design of these ligands aims to create a well-defined chiral pocket around the metal ion, enabling high levels of stereochemical control in reactions.

The true test of a chiral ligand lies in its performance in a catalytic reaction. Ligands derived from this compound are expected to be effective in a variety of metal-catalyzed asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and fluorinations. nih.gov

Consider the asymmetric Friedel-Crafts alkylation, a key reaction for synthesizing chiral building blocks. rsc.org A hypothetical complex formed from a chiral ligand based on this compound and a zinc(II) salt could be used to catalyze the reaction between pyrroles and β-trifluoromethylated acrylates. rsc.org The electron-withdrawing CF₃ group on the ligand backbone would increase the Lewis acidity of the zinc center, potentially accelerating the reaction rate. More importantly, the specific steric and electronic environment created by the ligand would dictate the facial selectivity of the nucleophilic attack, leading to high enantiomeric excess (ee).

Table 1: Hypothetical Catalytic Performance in Asymmetric Friedel-Crafts Alkylation

| Entry | Catalyst System | Substrate | Enantiomeric Excess (ee) | Yield (%) |

| 1 | Zn(OTf)₂ + Ligand A¹ | N-Methylpyrrole | 92% | 95% |

| 2 | Cu(OTf)₂ + Ligand A¹ | Indole | 88% | 91% |

| 3 | Zn(OTf)₂ + Ligand B² | N-Methylpyrrole | 75% | 96% |

¹Ligand A: A hypothetical chiral phosphoramidite ligand derived from this compound. ²Ligand B: A similar ligand without the trifluoromethyl group, for comparison. The data illustrates the potential electronic enhancement provided by the CF₃ group.

Applications in Organic Catalysis

Beyond its use in metal-based ligands, the inherent properties of this compound and its simple derivatives allow for applications in organocatalysis. The two hydroxyl groups can act as hydrogen-bond donors, activating electrophiles by increasing their reactivity towards nucleophilic attack. This is a common activation mode in many organocatalytic processes. The acidity of these hydroxyl protons is enhanced by the adjacent electron-withdrawing CF₃ group, making it a more effective hydrogen-bond donor compared to unsubstituted hydroquinone (B1673460). This enhanced acidity could be leveraged in reactions such as Michael additions or Diels-Alder reactions, where substrate activation via hydrogen bonding is key to achieving high reactivity and selectivity.

Exploration in Materials Science

The unique combination of a fluorinated moiety and a hydroquinone core makes this compound an attractive building block for advanced functional materials.

The development of novel materials for applications in electronics, such as organic light-emitting diodes (OLEDs), often relies on molecules with carefully tuned electronic properties. The incorporation of trifluoromethyl groups into aromatic systems is a known strategy for creating materials with high electron affinity and thermal stability. rsc.org

The structure of this compound, featuring an electron-donating diol system and an electron-withdrawing trifluoromethyl group, is a classic example of a donor-acceptor architecture. This intramolecular charge-transfer character is highly desirable for creating materials that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can significantly enhance the efficiency of OLEDs. rsc.org

Furthermore, hydroquinone itself is a known precursor for creating polymeric thin films through techniques like molecular layer deposition (MLD). researchgate.net By using this compound as a monomer, one could synthesize "alucone" films (aluminum oxide polymers) with modified properties. researchgate.net The CF₃ group would be expected to increase the material's hydrophobicity, thermal stability, and lower its refractive index, making such films potentially useful as dielectric layers or protective coatings in microelectronics.

Table 2: Potential Impact of the Trifluoromethyl Group on Material Properties

| Property | Effect of CF₃ Group | Potential Application |

| Optical | Modifies absorption/emission spectra; lowers refractive index | TADF emitters, optical coatings |

| Electrical | Increases electron affinity; enhances charge transport | OLEDs, organic semiconductors |

| Thermal | Increases thermal stability and glass transition temperature | High-performance polymers |

| Surface | Increases hydrophobicity | Protective, low-friction coatings |

The precise detection of anions is a significant goal in environmental monitoring and medical diagnostics. nih.govrsc.org Molecular sensors for anions typically operate by binding the target anion through non-covalent interactions, most commonly hydrogen bonding, which triggers a measurable signal, such as a change in color or fluorescence. researchgate.netjohnshopkins.edu

The two acidic hydroxyl groups of this compound make it an ideal recognition site for basic anions like fluoride (B91410) (F⁻), acetate (B1210297) (OAc⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). nih.gov The binding of an anion to the diol would occur via strong hydrogen bonds, a process that can be designed to perturb the molecule's electronic structure and lead to a change in its photophysical properties. For instance, if the diol is incorporated into a fluorescent molecule, anion binding can quench the fluorescence, providing a clear "turn-off" signal. nih.gov The strength and selectivity of this binding can be enhanced by integrating the diol unit into a more rigid structure, such as a macrocycle, which creates a pre-organized cavity perfectly sized for a specific anion. nih.govresearchgate.net The electron-withdrawing CF₃ group enhances the acidity of the OH protons, which can lead to stronger binding and higher sensitivity for anion detection compared to non-fluorinated analogues.

Environmental Fate and Ecotoxicological Considerations

Environmental Persistence and Degradation Pathways

The environmental persistence of 2-(Trifluoromethyl)benzene-1,4-diol is largely influenced by the robust nature of the trifluoromethyl (-CF3) group. This functional group is known for its high stability, which can render molecules resistant to both biological and chemical degradation. wechemglobal.comresearchgate.net The strong carbon-fluorine bonds in the -CF3 group are not easily broken, contributing to the potential for long-term persistence of such compounds in the environment. wechemglobal.com

Degradation Pathways: The degradation of this compound in the environment is expected to follow pathways typical for substituted aromatic compounds, primarily involving microbial action and photodegradation. nih.govnih.gov

Biodegradation: The hydroquinone (B1673460) structure suggests that microbial degradation is a plausible pathway. Microorganisms have evolved complex enzymatic systems to break down aromatic rings as a source of carbon. nih.govnih.gov The process for substituted hydroquinones often begins with hydroxylation and subsequent ring-cleavage, catalyzed by dioxygenase enzymes. nih.govresearchgate.net However, the presence of the electron-withdrawing -CF3 group can significantly hinder this process by making the aromatic ring less susceptible to electrophilic attack by microbial oxygenases. researchgate.net While some bacteria and fungi can metabolize hydroquinone, the trifluoromethylated version likely degrades much more slowly. nih.govnih.gov Under anaerobic conditions, the degradation of the hydroquinone ring may proceed through carboxylation to form intermediates like gentisate before further breakdown. nih.gov

Photodegradation: In aquatic environments, photolysis can be a significant degradation route for aromatic compounds. nih.gov The estimated atmospheric half-life for the reaction of volatilized hydroquinone with hydroxyl radicals is approximately 5.5 hours, suggesting that related compounds in the air would degrade relatively quickly. industrialchemicals.gov.au The presence of photosensitizers in natural waters, such as dissolved organic matter, can enhance the rate of photodegradation. nih.gov

Bioaccumulation Potential in Ecological Compartments

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log KOW).

Given these competing factors, predictive models would be necessary to estimate the precise bioaccumulation factor for this compound. Without experimental data, it is difficult to definitively conclude its bioaccumulation potential, but the presence of the -CF3 group warrants consideration for its potential to reside in fatty tissues of organisms. wechemglobal.com

Ecotoxicological Impact Assessments

The ecotoxicological impact of this compound is not well-documented. However, the toxicity of its parent compound, hydroquinone, is known to be high for aquatic life. industrialchemicals.gov.aumdpi.comulisboa.pt Studies have shown that hydroquinone is toxic to a range of organisms, including bacteria, algae, and fish. nih.govmdpi.comulisboa.pt

The introduction of the trifluoromethyl group can modify the toxicity profile. The -CF3 group is a strong electron-withdrawing group, which can alter the electronic properties of the hydroquinone ring and potentially increase its interaction with biological targets. mdpi.com Research on other fluorinated compounds suggests that they can exhibit significant biological activity. researchgate.net

Toxicity of Hydroquinone to Various Organisms: Studies on hydroquinone provide a baseline for understanding the potential ecotoxicity. It has been shown to be more toxic than other related phenols like catechol and resorcinol. ulisboa.pt The formation of hydroquinone as a degradation intermediate of other pollutants often increases the toxicity of the wastewater. nih.gov

| Organism | Endpoint | Value | Reference |

|---|---|---|---|

| Daphnia magna (Water flea) | EC50 (24h) | 0.142 µg/mL | mdpi.comresearchgate.net |

| Aliivibrio fischeri (Bacteria) | EC50 (30 min) | 1.446 µg/mL | mdpi.comresearchgate.net |

| Allium cepa (Onion) | LC50 (72h) | 7.631 µg/mL | mdpi.comresearchgate.net |

| Eisenia fetida (Earthworm) | EC50 (14d) | 234 mg/Kg | mdpi.comresearchgate.net |

| Algae | EC50 | 50 to 11,000 µg/L | mdpi.com |

Given that substituted hydroquinones can be toxic, and the -CF3 group can enhance biological activity, it is reasonable to hypothesize that this compound poses a significant risk to aquatic ecosystems. mdpi.comulisboa.pt

Research on Environmental Mitigation Strategies and Sustainable Practices

Mitigation strategies for persistent fluorinated compounds like this compound focus on preventing their release and developing effective remediation technologies.

Remediation Technologies:

Advanced Oxidation Processes (AOPs): AOPs are a promising technology for degrading persistent organic pollutants. These methods generate highly reactive hydroxyl radicals that can break the strong carbon-fluorine bonds, which is a critical step in the degradation of trifluoromethylated compounds. wechemglobal.com

Photocatalytic Degradation: This technique uses semiconductor photocatalysts that, when exposed to light, can initiate the decomposition of persistent pollutants like those containing -CF3 groups. wechemglobal.com

Bioremediation: While challenging, bioremediation is an area of active research. This involves using microorganisms that can metabolize these resistant compounds. wechemglobal.comnih.gov Genetic engineering of bacteria to enhance their degradative capabilities is a potential future strategy. For example, strains have been engineered to improve the degradation of hydroquinone by expressing specific dioxygenase enzymes. nih.gov

Sorption: Using sorbent materials to remove fluorinated compounds from water is another approach. Research into fluorinated sorbents that can effectively capture similar pollutants through fluorine-fluorine interactions is ongoing. nih.gov

Sustainable Practices: Sustainable practices aim to reduce the environmental footprint of these chemicals from production to disposal. This includes designing "greener" alternatives that provide similar functions but are less persistent in the environment. researchgate.net For industrial processes using such chemicals, implementing closed-loop systems and effective waste management strategies, such as incineration at high temperatures for complete destruction, are crucial to prevent environmental release. mdpi.com Furthermore, policies and regulations, like product stewardship schemes for fluorinated gases, can help manage and reduce emissions. environment.govt.nzresearchgate.net

Future Research Directions and Emerging Challenges

Innovation in Sustainable and Efficient Synthetic Methodologies

The development of environmentally responsible and efficient methods for synthesizing 2-(Trifluoromethyl)benzene-1,4-diol is a primary focus of current research. Traditional synthesis routes often involve harsh conditions and generate significant waste. chemistryjournals.net Modern approaches are increasingly centered on the principles of green chemistry, aiming to minimize environmental impact while maximizing efficiency.

Recent breakthroughs include the use of photoredox chemistry, which offers a sustainable pathway to trifluoromethylated hydroquinones. rsc.org This method utilizes visible light to trigger the reaction between benzoquinones and sodium trifluoromethanesulfinate (CF3SO2Na), avoiding the need for sacrificial electron donors and showcasing high atom economy. rsc.orgresearchgate.net Another innovative strategy involves a copper(I) iodide-catalyzed trifluoromethylation of unprotected phenols, which can proceed under mild conditions. nih.govnih.gov This hydroquinone-mediated process demonstrates a broad substrate scope, tolerating various functional groups. nih.govnih.gov

Researchers are also exploring biocatalytic methods, such as using laccase from Agaricus bisporus, as a greener alternative to traditional chemical synthesis. nih.govnih.gov Furthermore, advancements in photocatalytic strategies are enabling the construction of C–CF3 bonds under mild conditions, providing a modular platform for creating fluorinated molecules. researchgate.net The use of alternative solvents like water, ionic liquids, and supercritical fluids is also being investigated to reduce reliance on volatile and toxic organic solvents. chemistryjournals.net

Table 1: Comparison of Synthetic Methodologies for Trifluoromethylated Hydroquinones

| Methodology | Key Features | Advantages | Challenges |

|---|---|---|---|

| Photoredox Catalysis | Visible light-induced, transient ternary complex formation. rsc.org | High atom economy, sustainable, avoids sacrificial donors. rsc.org | Scalability and optimization for industrial production. |

| Copper-Catalyzed Trifluoromethylation | Uses CuI catalyst and hydroquinone (B1673460) mediation. nih.govnih.gov | Mild reaction conditions, broad substrate tolerance. nih.govnih.gov | Catalyst recovery and potential for metal contamination. |

| Biocatalysis (Laccase) | Employs enzymes for trifluoromethylation. nih.govnih.gov | Environmentally friendly, high selectivity. | Enzyme stability and cost. |

| Conventional Chemical Synthesis | Often involves multi-step processes with hazardous reagents. chemistryjournals.net | Well-established procedures. | Generation of hazardous waste, harsh conditions. chemistryjournals.net |

Deeper Mechanistic Understanding of Biological and Catalytic Processes

A thorough understanding of the mechanisms through which this compound participates in biological and catalytic reactions is crucial for its targeted application. The trifluoromethyl group significantly influences the compound's electronic properties, which in turn affects its reactivity and interactions with biological systems.

The redox chemistry of hydroquinones is central to their biological activity. nih.gov The introduction of an electron-withdrawing trifluoromethyl group is expected to alter the reduction potential of the hydroquinone ring, influencing its ability to participate in electron transfer reactions. nih.govrsc.org Studies on substituted hydroquinones show that electron-withdrawing groups can shift the oxidation potential to more positive values. rsc.org Understanding these redox properties is key to elucidating its potential as an antioxidant or its role in inducing oxidative stress in pathological conditions.

In catalytic processes, hydroquinone can act as a mediator. For instance, in copper-catalyzed trifluoromethylation, hydroquinone is believed to promote the formation of tert-butoxyl radicals, which increases the concentration of CF3 radicals and accelerates the reaction. nih.gov The interaction of the phenolic hydroxyl groups with the copper catalyst is also a critical aspect of the reaction mechanism. nih.gov Further research using computational methods like Density Functional Theory (DFT) can provide deeper insights into the transition states and energy profiles of these reactions. researchgate.net

Expansion into Novel Application Areas

The unique properties imparted by the trifluoromethyl group open up possibilities for this compound in various advanced applications beyond its traditional roles.

Photoactive Materials: Schiff bases derived from substituted benzene-1,4-diols have shown potential for photochromic properties, which are influenced by the planarity of the molecule. nih.gov The non-planar structure of some of these compounds could be exploited in the development of novel photoactive materials. nih.gov

Bioimaging: The introduction of fluorine atoms can enhance the utility of molecules in bioimaging. While specific applications for this compound are still emerging, related trifluoromethylated compounds are being explored for their potential in developing new imaging agents.

Medicinal Chemistry and Drug Discovery: Trifluoromethyl groups are prevalent in many pharmaceuticals due to their ability to improve metabolic stability, membrane permeability, and binding affinity. nih.govacs.org Hydroquinone derivatives have been investigated as inhibitors of enzymes like sarco/endoplasmic reticulum calcium ATPase (SERCA), which are potential targets for cancer therapy. nih.gov The specific inhibitory potential of this compound remains an area for future investigation. Benzylnaphthoquinone derivatives, which share a similar core structure, have shown promising antiplasmodial activity. mdpi.com

Comprehensive Environmental Risk Assessment and Remediation Strategies

The increasing use of organofluorine compounds necessitates a thorough evaluation of their environmental fate and potential risks. numberanalytics.com Compounds containing the strong carbon-fluorine bond can be persistent in the environment. colostate.edu

A comprehensive environmental risk assessment for this compound would involve studying its persistence, bioaccumulation potential, and toxicity to various organisms. nih.gov This includes assessing its potential to contaminate soil and water and its long-term effects on ecosystems. numberanalytics.comresearchgate.net The degradation of such compounds is a key area of research, with studies focusing on both biotic and abiotic pathways. researchgate.net

Developing effective remediation strategies for organofluorine contamination is a significant challenge. mdpi.com Current methods for treating persistent organic pollutants include advanced oxidation processes, adsorption, and membrane filtration, though these can be costly and energy-intensive. researchgate.netmdpi.com Bioremediation, using microorganisms like bacteria and fungi to break down contaminants, offers a more sustainable approach. researchgate.netresearchgate.netmdpi.com Research into the biodegradation of trifluoromethylated aromatic compounds will be crucial for developing strategies to mitigate any potential environmental contamination. Another promising technology is the use of electrolytic barriers to break down persistent organic pollutants in groundwater into benign substances. colostate.edu

Table 2: Key Parameters for Environmental Risk Assessment

| Parameter | Description | Relevance for this compound |

|---|---|---|

| Persistence | The length of time the compound remains in the environment. | The strong C-F bond may lead to increased persistence. colostate.edu |

| Bioaccumulation | The accumulation of the compound in living organisms. | Important for understanding the potential for food chain contamination. |

| Toxicity | The harmful effects of the compound on organisms. | Ecotoxicity studies on various species are needed. numberanalytics.com |

| Mobility | The movement of the compound through soil and water. | Affects the potential for groundwater contamination. |

Integration of Advanced Data Science and Machine Learning in Compound Discovery and Design